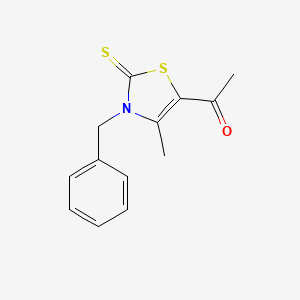![molecular formula C21H14ClNO B14174757 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-50-9](/img/structure/B14174757.png)
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a chloro substituent at the 9th position and a phenylethenyl group at the 4th position, making it a unique derivative of benzo[h]isoquinolin-1(2H)-one.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the use of aryne intermediates. The reaction typically involves the generation of arynes in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at elevated temperatures (around 140°C) under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
化学反应分析
Types of Reactions
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with a nitrogen atom in the ring.
Benzo[h]isoquinoline: Lacks the chloro and phenylethenyl substituents.
Phenylethylamine: Contains a phenylethyl group but lacks the isoquinoline structure.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties .
属性
CAS 编号 |
919290-50-9 |
|---|---|
分子式 |
C21H14ClNO |
分子量 |
331.8 g/mol |
IUPAC 名称 |
9-chloro-4-(2-phenylethenyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C21H14ClNO/c22-17-10-8-15-9-11-18-16(7-6-14-4-2-1-3-5-14)13-23-21(24)20(18)19(15)12-17/h1-13H,(H,23,24) |
InChI 键 |
FMKPVLFPXQADPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
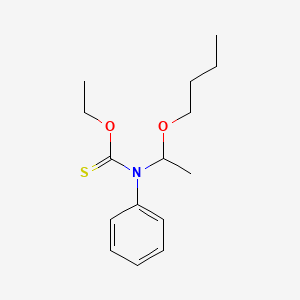

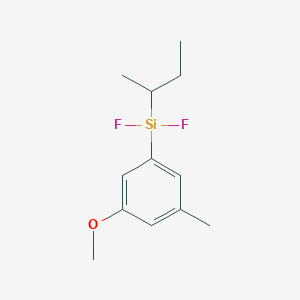


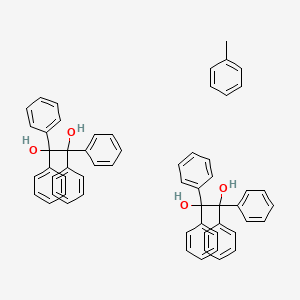
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
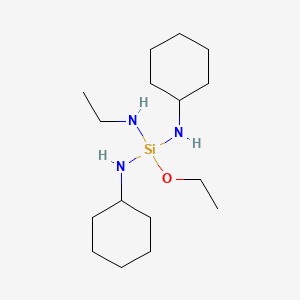
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)

![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
